molecular formula C2H3N3 B3428016 1,2,4-Triazole CAS No. 63598-71-0

1,2,4-Triazole

Cat. No. B3428016
CAS RN: 63598-71-0
M. Wt: 69.07 g/mol
InChI Key: NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Description

1,2,4-Triazole is one of a pair of isomeric chemical compounds with molecular formula C2H3N3, called triazoles, which have a five-membered ring of two carbon atoms and three nitrogen atoms . It is a planar molecule, and the C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity . It is widely used as an intermediate in the manufacture of pharmaceuticals .


Synthesis Analysis

1,2,4-Triazoles can be prepared using the Einhorn–Brunner reaction or the Pellizzari reaction . Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3(5)-thiol; oxidation of the thiol by nitric acid or hydrogen peroxide yields 1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The C-N and N-N distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity . According to single-crystal X-ray diffraction, it was established that the crystal structures of 5–8 each are stabilized by a linear intramolecular hydrogen bond of the O–H⋯N type .


Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .


Physical And Chemical Properties Analysis

1,2,4-Triazole is a white solid with a density of 1.439 g/cm3 . It has a melting point of 120 to 121 °C and a boiling point of 260 °C . It is very soluble in water . The pKa of 1,2,4-triazolium (C2N3H4+) is 2.45. The pKa of the neutral molecule is 10.26 .

Safety And Hazards

1,2,4-Triazole is harmful if swallowed and causes serious eye damage . It is suspected of damaging the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Triazoles are becoming potential drug candidates for the scientific community . The synthesis method and pharmacological effects of triazole derivatives are very attractive and prospective . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

1H-1,2,4-triazole
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InChI

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)
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InChI Key

NSPMIYGKQJPBQR-UHFFFAOYSA-N
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Canonical SMILES

C1=NC=NN1
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Molecular Formula

C2H3N3
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DSSTOX Substance ID

DTXSID6027131
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Molecular Weight

69.07 g/mol
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Physical Description

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

260 °C (decomposes), 260 °C
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Flash Point

170 °C closed cup, 170 °C c.c.
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Solubility

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125
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Density

640 kg/m³
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Vapor Pressure

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2
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Product Name

1,2,4-Triazole

Color/Form

Needles from benzene/ethanol

CAS RN

288-88-0, 63598-71-0
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Melting Point

120-121 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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